molecular formula C10H11NO3 B8623270 2,6-Dimethyl-4-(2-nitrovinyl)phenol

2,6-Dimethyl-4-(2-nitrovinyl)phenol

Cat. No. B8623270
M. Wt: 193.20 g/mol
InChI Key: ULOPZCZOKDOQOX-UHFFFAOYSA-N
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Patent
US07956060B2

Procedure details

Commercially available 3,5-dimethyl-4-hydroxybenzaldehyde (1.50 g, 10.0 mmol), ammonium acetate (850 mg, 11.0 mmol), and nitromethane (7.00 mL) were mixed, and the mixture was stirred at 45° C. for 5 hours. Then, the reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure to give 2,6-dimethyl-4-(2-nitrovinyl)phenol (1.82 g, yield 94%). This compound (1.82 g, 9.42 mmol) was dissolved in THF (60.0 mL), then lithium aluminum hydride (1.14 g, 30.0 mmol) was added thereto, followed by stirring at room temperature for 30 minutes. Subsequently, sodium sulfate decahydrate (9.67 g, 30.0 mmol) was added to the reaction mixture, and the resulting mixture was stirred at room temperature for 30 minutes. The resulting precipitate was filtered out, and the filtrate was concentrated under reduced pressure. A hydrogen chloride-ethyl acetate solution (4.00 mol/L, 10.0 mL, 40.0 mmol) was added thereto, and precipitated crystals were collected by filtration to give 2,6-dimethyl-4-(2-aminoethyl)phenol hydrochloride (477 mg, yield 25%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:11])[C:9]=1[OH:10])[CH:5]=O.C([O-])(=O)C.[NH4+].[N+:17]([CH3:20])([O-:19])=[O:18]>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:20][N+:17]([O-:19])=[O:18])[CH:7]=[C:8]([CH3:11])[C:9]=1[OH:10] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC=1C=C(C=O)C=C(C1O)C
Name
Quantity
850 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
7 mL
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 45° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C=C[N+](=O)[O-])C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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